(2S)-2-methyl-1,4-oxazepane

Catalog No.
S6570274
CAS No.
2165477-08-5
M.F
C6H13NO
M. Wt
115.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-methyl-1,4-oxazepane

CAS Number

2165477-08-5

Product Name

(2S)-2-methyl-1,4-oxazepane

Molecular Formula

C6H13NO

Molecular Weight

115.2
  • PubChem Entry

    The National Institutes of Health's PubChem database provides some basic information on the compound, including its structure and safety profile but lacks details on research applications .

  • Patent Applications

    PatentScope, a database of international patent applications, reveals several patents mentioning (2S)-2-methyl-1,4-oxazepane, suggesting potential research interest in its properties or use in synthesis of other molecules. However, patent details typically don't disclose the full extent of scientific research .

Further exploration might involve:

  • Scientific Literature Search

    Searching scientific databases like ScienceDirect or Scopus using the compound name might reveal research articles describing its properties, synthesis, or potential applications.

  • Chemical Supplier Information

    Some chemical suppliers might offer additional information on the research use of (2S)-2-methyl-1,4-oxazepane in their product descriptions or technical data sheets.

(2S)-2-methyl-1,4-oxazepane is a cyclic compound characterized by a seven-membered heterocyclic structure containing one nitrogen and one oxygen atom. Its molecular formula is C6H13NOC_6H_{13}NO, and it features a stereocenter at the second carbon position, which contributes to its chirality. The compound is part of the oxazepane family, which includes various derivatives with diverse biological and chemical properties. The oxazepane ring is notable for its potential applications in medicinal chemistry due to its ability to interact with biological systems.

  • Oxidation: The compound can be oxidized to form various derivatives, which may enhance its biological activity or alter its chemical properties.
  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile, allowing for the introduction of different functional groups.
  • Ring Opening: Under certain conditions, the oxazepane ring can be opened to yield linear compounds that may have different reactivity profiles.

The biological activity of (2S)-2-methyl-1,4-oxazepane is primarily associated with its potential as a pharmacological agent. Research indicates that derivatives of oxazepanes exhibit various activities, including:

  • Monoamine Reuptake Inhibition: Some oxazepane derivatives have been identified as inhibitors of monoamine transporters, making them candidates for treating mood disorders .
  • Antimicrobial Properties: Certain modifications of the oxazepane structure have shown promise in exhibiting antimicrobial activity against specific pathogens.

The synthesis of (2S)-2-methyl-1,4-oxazepane can be achieved through several methods:

  • Cyclization Reactions: A common approach involves the cyclization of appropriate precursors containing both amine and carbonyl functionalities. This method often employs catalysts or specific reaction conditions to promote the formation of the oxazepane ring.
  • Chiral Synthesis: Techniques utilizing chiral auxiliary groups or asymmetric synthesis methods can yield enantiomerically pure (2S)-2-methyl-1,4-oxazepane, which is crucial for its biological activity .
  • Functional Group Transformations: Existing compounds can be modified through various functional group transformations to produce (2S)-2-methyl-1,4-oxazepane.

(2S)-2-methyl-1,4-oxazepane has several applications in different fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is explored as a lead compound in drug discovery for treating neurological disorders and infections.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies involving (2S)-2-methyl-1,4-oxazepane focus on its binding affinity and mechanism of action with various biological targets:

  • Receptor Binding Studies: Research has shown that certain derivatives interact with neurotransmitter receptors, influencing their signaling pathways.
  • Enzyme Inhibition Tests: The compound has been tested for its ability to inhibit enzymes involved in neurotransmitter metabolism, highlighting its potential therapeutic roles .

Several compounds share structural similarities with (2S)-2-methyl-1,4-oxazepane. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-MethylmorpholineSimilar cyclic structure; lacks oxygenPotentially used in synthetic chemistry
1,4-OxazepaneBasic structure without methyl substitutionFound in various pharmaceutical applications
1,3-OxazepaneDifferent ring size; two nitrogen atomsExhibits distinct reactivity and properties
2-Oxa-5-azabicyclo[4.1.0]heptaneMore complex bicyclic structurePotential use in drug development

Uniqueness of (2S)-2-methyl-1,4-oxazepane

The uniqueness of (2S)-2-methyl-1,4-oxazepane lies in its specific stereochemistry and the presence of both nitrogen and oxygen in a seven-membered ring. This configuration allows it to exhibit distinct pharmacological properties compared to other similar compounds. Its chirality is particularly important for targeting specific biological pathways effectively.

Purity

90 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types